Topoisomerase II inhibitor 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

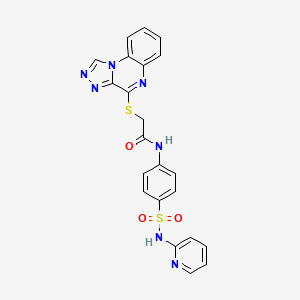

Molecular Formula |

C22H17N7O3S2 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

N-[4-(pyridin-2-ylsulfamoyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

InChI |

InChI=1S/C22H17N7O3S2/c30-20(13-33-22-21-27-24-14-29(21)18-6-2-1-5-17(18)26-22)25-15-8-10-16(11-9-15)34(31,32)28-19-7-3-4-12-23-19/h1-12,14H,13H2,(H,23,28)(H,25,30) |

InChI Key |

LHFXYOYUZZPXSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 9-Aminoacridine Topoisomerase II Inhibitors

Introduction

Topoisomerase II (Topo II) enzymes are crucial for managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation.[1] Their ability to introduce transient double-strand breaks makes them a key target for anticancer therapies.[2] Among the various classes of Topo II inhibitors, 9-aminoacridine derivatives have emerged as a significant group of catalytic inhibitors.[3][4] Unlike Topo II poisons such as etoposide, which stabilize the covalent Topo II-DNA cleavage complex and can lead to secondary malignancies, these catalytic inhibitors disrupt the enzyme's function without generating persistent DNA strand breaks.[3][4] This guide provides a detailed examination of the mechanism of action of 9-aminoacridine derivatives, a class of compounds often referred to in literature by their core structure and substitution patterns. For the purpose of this document, "Topoisomerase II inhibitor 9" is considered representative of this important class of anticancer agents.

The primary mechanism of these compounds involves the inhibition of Topo II's catalytic cycle, leading to cell cycle arrest and the induction of apoptosis.[5][6] This guide will delve into the molecular pathways affected, present quantitative data on their efficacy, detail the experimental protocols used for their characterization, and provide visual representations of the key mechanisms.

Core Mechanism of Action

The anticancer activity of 9-aminoacridine derivatives stems from their ability to function as catalytic inhibitors of Topoisomerase II.[3] This mode of action is distinct from Topo II poisons. Instead of trapping the enzyme in a covalent complex with DNA, these agents interfere with the catalytic cycle of Topo II before the formation of linear DNA fragments.[3] This inhibition of Topo II activity disrupts normal DNA metabolism, leading to downstream cellular consequences.

A key molecular action of 9-aminoacridine derivatives is their ability to intercalate into DNA.[6] The planar acridine ring structure facilitates its insertion between DNA base pairs.[2] This interaction can interfere with the binding of Topoisomerase II to its DNA substrate, thereby preventing the enzyme from carrying out its function.[3]

The cellular response to the inhibition of Topoisomerase II by 9-aminoacridine derivatives manifests in two primary ways: cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: Treatment with these compounds has been shown to induce a G1-S phase arrest in the cell cycle.[6] This checkpoint activation is a common cellular response to disruptions in DNA replication and integrity. By halting the cell cycle, the cell attempts to repair the damage or, if the damage is too severe, initiates programmed cell death.

-

Induction of Apoptosis: A significant outcome of Topoisomerase II inhibition by 9-aminoacridine derivatives is the induction of apoptosis, or programmed cell death.[4] This is a crucial mechanism for eliminating cancer cells. The apoptotic pathway is triggered by the cellular stress caused by the dysfunctional Topoisomerase II and the subsequent block in the cell cycle.[3] Evidence for apoptosis includes the cleavage of poly (ADP-ribose) polymerase (PARP) and positive annexin V staining in treated cells.[3]

Quantitative Data

The antiproliferative and Topo II inhibitory activities of 9-aminoacridine derivatives have been quantified in various cancer cell lines. The following tables summarize the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values.

Table 1: Antiproliferative Activity of 9-Aminoacridine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | EC50 (µM) | Reference |

| 9-Aminoacridine Derivatives | H460, A549, H2009, H2030 (NSCLC) | 8.15 - 42.09 | [4] |

| 9-Acridinyl-1,2,3-triazole Derivative (Compound 8) | MCF7 (Breast Cancer) | 2.7 | [7] |

| 9-Acridinyl-1,2,3-triazole Derivative (Compound 8) | DU-145 (Prostate Cancer) | 26.1 | [7] |

Table 2: Topoisomerase II Inhibitory Activity

| Compound Class | Assay Target | IC50 (µM) | Reference |

| 9-Acridinyl-1,2,3-triazole Derivative (Compound 8) | Topoisomerase IIB | 0.52 | [7] |

| 9-Acridinyl-1,2,3-triazole Derivative (Compound 9) | Topoisomerase IIB | 0.86 | [7] |

Experimental Protocols

The characterization of 9-aminoacridine derivatives as Topoisomerase II inhibitors involves a series of key experiments. The detailed methodologies for these assays are provided below.

1. Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.[8]

-

Materials: Purified human Topoisomerase IIα, kinetoplast DNA (interlocked DNA circles), reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), test compounds, loading dye, agarose gel, ethidium bromide.

-

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, kDNA, and the test compound at various concentrations.

-

Initiate the reaction by adding purified Topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye (e.g., containing SDS and proteinase K).

-

Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated circular DNA products.[1]

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[1]

-

Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control (no inhibitor).

-

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[4]

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

-

3. Cell Cycle Analysis (DNA Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.[7]

-

Materials: Cancer cell lines, test compounds, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, propidium iodide (PI) staining solution, flow cytometer.

-

Protocol:

-

Treat cells with the test compound for a specified time (e.g., 24 hours).[7]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the samples using a flow cytometer to measure the DNA content of individual cells.

-

The resulting histogram is analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

4. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[3]

-

Materials: Cancer cell lines, test compounds, Annexin V-FITC (or other fluorochrome), propidium iodide (PI), binding buffer, flow cytometer.

-

Protocol:

-

Treat cells with the test compound for a specified duration (e.g., 48 hours).[3]

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the samples by flow cytometry.

-

Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Apoptosis Induction

The inhibition of Topoisomerase II by 9-aminoacridine derivatives leads to cellular stress, which in turn activates the intrinsic apoptotic pathway.

Caption: Apoptosis induction pathway by 9-aminoacridine derivatives.

Experimental Workflow for Topoisomerase II Inhibition Assessment

The following diagram illustrates the workflow for determining the inhibitory effect of a compound on Topoisomerase II activity.

Caption: Workflow for the Topoisomerase II DNA decatenation assay.

9-Aminoacridine derivatives represent a promising class of Topoisomerase II catalytic inhibitors with a distinct mechanism of action compared to clinically used Topo II poisons. By intercalating with DNA and disrupting the catalytic cycle of Topoisomerase II, these compounds effectively induce cell cycle arrest and apoptosis in cancer cells. The detailed experimental protocols and mechanistic pathways outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anticancer therapies targeting DNA topoisomerases. Further investigation into this class of compounds could lead to the development of safer and more effective cancer treatments.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives | Anticancer Research [ar.iiarjournals.org]

- 4. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the role of topoisomerase I in mediating the cytotoxicity of 9-aminoacridine-based anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Compound 19b DNA intercalation activity

An In-depth Technical Guide on the DNA Intercalation Activity of Compound 19b

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 19b, a novel quinoxaline derivative, has demonstrated significant potential as an anticancer agent through its dual mechanism of action involving DNA intercalation and inhibition of topoisomerase II. This technical guide provides a comprehensive overview of the DNA intercalation activity of Compound 19b, including its cytotoxic effects, and its impact on the cell cycle and apoptosis. Detailed experimental protocols for the key assays are provided, along with a summary of the quantitative data and visualizations of its proposed mechanism of action.

Quantitative Data Summary

The biological activity of Compound 19b has been quantified through various in vitro assays. The following tables summarize the key findings, presenting a clear comparison of its potency against different cancer cell lines and its enzymatic inhibition.

Table 1: Cytotoxic Activity of Compound 19b

| Cancer Cell Line | IC₅₀ (µM) |

| Hep G-2 (Liver) | 0.26 ± 0.1 |

| Hep-2 (Larynx) | Not explicitly stated, but potent |

| Caco-2 (Colon) | Not explicitly stated, but potent |

| Doxorubicin (Control) | 0.65 - 0.81 |

Table 2: Topoisomerase II Inhibition and DNA Binding Affinity

| Assay | IC₅₀ (µM) |

| Topoisomerase II Inhibition | 0.97 ± 0.1 |

| DNA Intercalation | 43.51 ± 2.0 |

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Compound 19b exerts its anticancer effects through a dual mechanism. As a planar aromatic molecule, it inserts itself between the base pairs of DNA, a process known as DNA intercalation. This interaction distorts the DNA double helix, thereby inhibiting critical cellular processes such as replication and transcription.

Furthermore, Compound 19b is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication. By stabilizing the DNA-topoisomerase II cleavage complex, the compound leads to the accumulation of double-strand breaks in the DNA, which subsequently triggers programmed cell death (apoptosis).

The downstream effects of this dual action include the induction of cell cycle arrest at the G2/M phase and the initiation of the apoptotic cascade, which is supported by the observed downregulation of the anti-apoptotic protein Bcl-2.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the DNA intercalation activity of Compound 19b.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma (Hep G-2), human laryngeal carcinoma (Hep-2), and human colorectal adenocarcinoma (Caco-2) cells were used.

-

Media: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: Cells were treated with various concentrations of Compound 19b for 48 hours.

-

MTT Addition: 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

-

Reaction Mixture: A solution of calf thymus DNA (CT-DNA) and ethidium bromide (EtBr) in a suitable buffer (e.g., Tris-HCl) was prepared.

-

Fluorescence Measurement: The initial fluorescence of the CT-DNA-EtBr complex was measured (Excitation: ~520 nm, Emission: ~600 nm).

-

Compound Titration: Increasing concentrations of Compound 19b were added to the solution.

-

Fluorescence Quenching: The fluorescence intensity was measured after each addition. The displacement of EtBr by the compound leads to a quenching of the fluorescence.

-

Data Analysis: The binding affinity was determined by analyzing the fluorescence quenching data.

Topoisomerase II Inhibition Assay

-

Reaction Components: The assay was performed in a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and ATP in an appropriate assay buffer.

-

Inhibitor Addition: Various concentrations of Compound 19b were added to the reaction mixture.

-

Incubation: The reaction was incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction was stopped by adding a stop solution/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA products were separated on a 1% agarose gel.

-

Visualization: The DNA bands (supercoiled, relaxed, and linear) were visualized under UV light after staining with a DNA stain (e.g., ethidium bromide). The inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.

Cell Cycle Analysis

-

Cell Treatment: Hep G-2 cells were treated with the IC₅₀ concentration of Compound 19b for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Hep G-2 cells were treated with Compound 19b for 48 hours.

-

Staining: Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental and Logical Workflow

The evaluation of Compound 19b's anticancer activity follows a logical progression from initial cytotoxicity screening to mechanistic studies.

Conclusion

Compound 19b is a promising anticancer candidate with a well-defined dual mechanism of action. Its ability to intercalate into DNA and inhibit topoisomerase II leads to significant cytotoxicity in various cancer cell lines, induction of G2/M cell cycle arrest, and apoptosis. The data presented in this guide highlights the therapeutic potential of this quinoxaline derivative and provides a solid foundation for further preclinical and clinical development. The detailed experimental protocols offer a clear path for researchers to replicate and build upon these findings.

In-Depth Technical Guide: Topoisomerase II Inhibitor 9 (CAS Number 2413901-61-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II inhibitor 9, also identified as compound 19b in primary literature, is a potent quinoxaline derivative that has demonstrated significant potential as an anticancer agent. With a CAS number of 2413901-61-6, this molecule functions as a dual inhibitor, targeting both topoisomerase II (Topo II) and acting as a DNA intercalator. In vitro studies have revealed its ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis in human cancer cell lines, notably the hepatocellular carcinoma cell line HepG2. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, in vitro efficacy, and mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate further research and development.

Physicochemical and Biological Properties

This compound is a synthetic compound belonging to the quinoxaline class of molecules. Its fundamental properties and key biological activities are summarized below.

| Property | Value | Reference |

| CAS Number | 2413901-61-6 | [1] |

| Molecular Weight | 491.55 g/mol | [1] |

| Mechanism of Action | Topoisomerase II Inhibitor, DNA Intercalator | [1] |

In Vitro Efficacy and Activity

The inhibitory and cytotoxic activities of this compound have been evaluated in several human cancer cell lines. The compound exhibits potent activity, with IC50 values in the sub-micromolar to low micromolar range.

| Assay Type | Cell Line / Target | IC50 Value (µM) | Reference |

| Topoisomerase II Inhibition | Topo II enzyme | 0.97 | [1] |

| DNA Intercalation | - | 43.51 | [1] |

| Cytotoxicity | HepG2 (Liver) | 0.50 ± 0.1 | [1] |

| Hep-2 (Larynx) | 0.75 ± 0.1 | ||

| Caco-2 (Colon) | 2.91 ± 0.1 |

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism involving the inhibition of Topoisomerase II and intercalation into DNA. This leads to the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Treatment of HepG2 cells with this compound leads to a significant arrest of the cell cycle at the G2/M phase. This prevents the cells from entering mitosis and ultimately leads to cell death.

Apoptosis Induction

The compound is a potent inducer of apoptosis. A key molecular event in this process is the downregulation of the anti-apoptotic protein Bcl-2. The inhibition of Bcl-2 disrupts the mitochondrial apoptotic pathway, leading to the activation of caspases and subsequent programmed cell death.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Proposed Apoptotic Signaling Pathway

Caption: Proposed mechanism of apoptosis induction by this compound.

General Experimental Workflow for In Vitro Evaluation

Caption: A generalized workflow for the in vitro assessment of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma (HepG2), human larynx carcinoma (Hep-2), and human colorectal adenocarcinoma (Caco-2) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

-

The assay is performed using a Topoisomerase II Drug Screening Kit.

-

The reaction mixture contains kinetoplast DNA (kDNA), human Topo II enzyme, and assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and separate the decatenated DNA from the catenated DNA using agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide. The inhibition of Topo II activity is determined by the reduction in the amount of decatenated DNA.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

-

Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr) in a suitable buffer.

-

Measure the initial fluorescence intensity of the ctDNA-EtBr complex (excitation at ~520 nm, emission at ~600 nm).

-

Titrate the solution with increasing concentrations of this compound.

-

Record the fluorescence intensity after each addition.

-

The displacement of EtBr from the DNA by the inhibitor results in a decrease in fluorescence. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in fluorescence.

Cell Cycle Analysis (Flow Cytometry)

-

Treat HepG2 cells with the IC50 concentration of this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Analysis (Western Blot for Bcl-2)

-

Treat HepG2 cells with this compound for 24 hours.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against Bcl-2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

In Vivo Studies and Pharmacokinetics

Currently, there is no publicly available data on the in vivo efficacy, pharmacokinetics, or detailed toxicity profile of this compound (CAS 2413901-61-6). However, studies on other quinoxaline derivatives as anticancer agents have shown promising results in animal models, suggesting that this class of compounds can exhibit significant in vivo antitumor activity with minimal toxicity. Further preclinical development, including animal studies, is necessary to evaluate the therapeutic potential of this specific inhibitor.

Conclusion and Future Directions

This compound is a promising anticancer candidate with a well-defined dual mechanism of action involving Topoisomerase II inhibition and DNA intercalation. Its potent in vitro activity against various cancer cell lines, coupled with its ability to induce cell cycle arrest and apoptosis, warrants further investigation. Future research should focus on comprehensive preclinical studies to evaluate its in vivo efficacy, pharmacokinetic properties, and safety profile. Structure-activity relationship (SAR) studies could also lead to the development of even more potent and selective analogs. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to advance the development of this and related compounds as novel cancer therapeutics.

References

Compound 19b effect on Hep G-2 cell cycle

An In-depth Technical Guide on the Effects of Compound 19b on the HepG2 Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the effects of a class of molecules, referred to as compound 19b, on the cell cycle of human hepatoma HepG2 cells. It is important to note that the designation "compound 19b" has been attributed to several distinct chemical entities in the scientific literature, each with a unique mechanism of action. This guide will delineate the findings associated with each identified "compound 19b" to provide a clear and accurate summary for researchers in the field of oncology and drug discovery.

Section 1: Boehmeriasin A Derivative 19b

One of the key molecules identified as compound 19b is a novel derivative of boehmeriasin A. This compound has demonstrated significant anti-cancer activity in liver cancer cell lines.

Data Presentation

| Parameter | Result | Cell Line(s) | Reference |

| Cell Viability | Exceptionally high activity, with picomolar efficacy. | Huh7, Hep3B, HepG2, Mahlavu, FOCUS, SNU475 | [1] |

| Cell Cycle Arrest | SubG1 phase arrest. | Liver cancer cell lines | [1][2] |

| Apoptosis Induction | Induces apoptosis through cytochrome-C release and PARP protein cleavage. | Liver cancer cell lines | [1][2] |

| Mechanism of Action | Induces oxidative stress through the in situ formation of Reactive Oxygen Species (ROS) and alters phospho-protein levels, including decreased phosphorylation of Akt. | Huh7, Mahlavu | [1] |

Experimental Protocols

Cell Culture and Treatment: HepG2 cells were cultured in appropriate media and treated with varying concentrations of compound 19b (boehmeriasin A derivative) for specified time points.

Cell Cycle Analysis:

-

Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells were washed and resuspended in a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (SubG1, G0/G1, S, and G2/M).[1][2]

Apoptosis Assays:

-

Hoechst Staining: Treated cells were stained with Hoechst 33342 to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Annexin V/PI Staining: Cells were stained with Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, followed by flow cytometry analysis.

-

Western Blotting: Protein lysates from treated cells were subjected to SDS-PAGE and transferred to a membrane. The membrane was then probed with antibodies against key apoptotic proteins like cleaved PARP and cytochrome-C to detect their expression levels.[1][2]

Reactive Oxygen Species (ROS) Detection:

-

Treated cells were incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microscope or a plate reader.[1]

Signaling Pathway

Caption: Signaling pathway of Boehmeriasin A derivative 19b in liver cancer cells.

Section 2: Topoisomerase II Inhibitor 9 (Compound 19b)

Another molecule referred to as "this compound (Compound 19b)" has been shown to be a potent anti-cancer agent against HepG2 cells.

Data Presentation

| Parameter | Result | Cell Line | Reference |

| IC50 (Topo II) | 0.97 µM | - | [3] |

| IC50 (DNA intercalation) | 43.51 µM | - | [3] |

| Cell Cycle Arrest | G2/M phase. | HepG2 | [3][4] |

| Apoptosis Induction | Induces apoptosis. | HepG2 | [3][5] |

Experimental Protocols

Topoisomerase II Inhibition Assay: The ability of compound 19b to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II was measured. The reaction products were analyzed by agarose gel electrophoresis.[3]

DNA Intercalation Assay: The interaction of compound 19b with calf thymus DNA was assessed using spectrophotometric or spectrofluorometric methods to determine its DNA binding and intercalating properties.[3]

Cell Cycle Analysis:

-

HepG2 cells were treated with this compound (Compound 19b) for a specified duration.

-

Cells were harvested, fixed, and stained with propidium iodide.

-

Flow cytometry was used to analyze the cell cycle distribution.[3][4]

Experimental Workflow

Caption: Experimental workflow for cell cycle analysis of Topo II inhibitor 19b.

Section 3: Quinazoline Derivative 19b

A novel quinazoline derivative, also designated as compound 19b, has been synthesized and evaluated for its anti-tumor activities, including its effect on the HepG2 cell line.

Data Presentation

| Parameter | Result | Cell Line | Reference |

| IC50 | 0.04 ± 0.01 µM | HepG2 | [6] |

| Cell Cycle Arrest | G2/M phase. | A549 | [6] |

| Apoptosis Induction | Induces apoptosis. | A549 | [6] |

| Mechanism of Action | Potent EGFR kinase inhibitor. | - | [6] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay):

-

HepG2 cells were seeded in 96-well plates and treated with various concentrations of the quinazoline derivative 19b.

-

After incubation, MTT solution was added to each well.

-

The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured to determine cell viability.[6]

EGFR Kinase Inhibition Assay: The inhibitory activity of compound 19b against EGFR kinase was determined using a kinase assay kit, which typically measures the phosphorylation of a substrate by the enzyme in the presence and absence of the inhibitor.[6]

Cell Cycle Analysis: Similar to the protocol described for the other compounds, flow cytometry analysis of propidium iodide-stained cells was performed to determine the effect on cell cycle distribution.[6]

Logical Relationship

Caption: Logical relationship of Quinazoline 19b's mechanism of action.

Conclusion

The available scientific literature demonstrates that compounds designated as "19b" are potent inhibitors of HepG2 cell proliferation, albeit through different mechanisms. The boehmeriasin A derivative induces SubG1 arrest and apoptosis via oxidative stress and PI3K/Akt pathway modulation. In contrast, the topoisomerase II inhibitor and the quinazoline derivative both induce G2/M phase arrest, with the latter acting as a potent EGFR kinase inhibitor. This guide highlights the importance of precise chemical identification when evaluating and comparing the biological activities of novel compounds in cancer research. Further studies are warranted to fully elucidate the therapeutic potential of these distinct "compound 19b" molecules in the treatment of hepatocellular carcinoma.

References

- 1. open.metu.edu.tr [open.metu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Cas 62603-54-7,4-CHLORO[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE | lookchem [lookchem.com]

- 6. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Intrinsic Apoptotic Pathway Induced by Topoisomerase II Inhibitor Etoposide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms underlying the induction of apoptosis by the Topoisomerase II inhibitor, etoposide. Etoposide is a widely used chemotherapeutic agent that exemplifies the action of Topoisomerase II poisons. This document details the signaling cascade leading to programmed cell death, presents quantitative data on its cytotoxic effects, and provides comprehensive protocols for key experimental assays.

Core Mechanism of Action

Etoposide exerts its cytotoxic effects by targeting Topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Unlike catalytic inhibitors, etoposide is a Topoisomerase II poison. It stabilizes the transient covalent complex formed between Topoisomerase II and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks (DSBs). The cellular response to these extensive DSBs is the activation of the intrinsic apoptotic pathway.

Quantitative Data: Cytotoxicity of Etoposide

The cytotoxic efficacy of etoposide is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly across different cancer cell lines, reflecting inherent differences in their sensitivity to the drug.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| MOLT-3 | Acute lymphoblastic leukemia | 0.051 | Not Specified |

| A549 | Non-small cell lung cancer | 3.49 | 72 |

| HepG2 | Hepatocellular carcinoma | 30.16 | Not Specified |

| SK-N-AS | Neuroblastoma | ~50 | 48 |

| U-937 | Histiocytic lymphoma | Not Specified | Not Specified |

| HeLa | Cervical cancer | Not Specified | Not Specified |

| HT1080 | Fibrosarcoma | Not Specified | 24 |

Signaling Pathway of Etoposide-Induced Apoptosis

The accumulation of DNA double-strand breaks triggers a complex signaling cascade that converges on the activation of caspases, the executioners of apoptosis. The primary pathway initiated by etoposide is the intrinsic, or mitochondrial, pathway of apoptosis.

Caption: Etoposide-induced intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate etoposide-induced apoptosis.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of etoposide for the specified duration. Include an untreated control.

-

Cell Harvesting:

-

For adherent cells, gently trypsinize the cells and collect them. Combine with the supernatant to include any floating apoptotic cells.

-

For suspension cells, collect the cells by centrifugation.

-

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase, through the cleavage of a colorimetric substrate.

Materials:

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with etoposide as described previously.

-

Collect 2-5 x 10^6 cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Assay Reaction:

-

Dilute the cytosolic extract to a concentration of 100-200 µg of protein in 50 µL of Cell Lysis Buffer in a 96-well plate.

-

Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM.

-

Add 50 µL of the 2X Reaction Buffer with DTT to each sample.

-

Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis of PARP Cleavage

This technique is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a hallmark of apoptosis.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with etoposide.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. The appearance of an 89 kDa cleaved PARP fragment alongside the 116 kDa full-length PARP indicates apoptosis.

-

Unveiling the Potency of Topoisomerase II Inhibitor 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of Topoisomerase II inhibitor 9, a potent anti-cancer agent. This document provides a comprehensive overview of its inhibitory concentrations, the experimental methodologies used to determine its efficacy, and the cellular pathways it modulates.

Quantitative Analysis of Inhibitory Activity

This compound has demonstrated significant efficacy in inhibiting Topoisomerase II activity and cell proliferation. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a clear quantitative measure of its potency.

| Target/Cell Line | IC50 Value (µM) | Activity |

| Topoisomerase II | 0.97[1][2][3] | Enzyme Inhibition |

| DNA Intercalation | 43.51[1][2][3] | DNA Binding |

| Hep G-2 Cells | 0.50 ± 0.1[3] | Antiproliferative |

| Hep-2 Cells | 0.75 ± 0.1[3] | Antiproliferative |

| Caco-2 Cells | 2.91 ± 0.1[3] | Antiproliferative |

Mechanism of Action: A Dual Threat

This compound exerts its cytotoxic effects through a dual mechanism. Primarily, it functions as a catalytic inhibitor of Topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. By interfering with the enzyme's function, the inhibitor leads to DNA damage.[4][5] This damage, if not repaired, triggers cellular signaling cascades that halt the cell cycle and initiate programmed cell death, or apoptosis. Specifically, this compound has been shown to arrest the cell cycle in the G2/M phase and induce apoptosis.[1][2][3] Additionally, it acts as a DNA intercalating agent, further disrupting DNA structure and function.[1][2][3]

Experimental Protocols

The determination of the IC50 values presented above relies on established and rigorous experimental protocols. Below are detailed methodologies for the key assays.

Topoisomerase II Decatenation Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on Topoisomerase II.

Principle: Topoisomerase II catalyzes the decatenation (unlinking) of catenated DNA networks, such as kinetoplast DNA (kDNA). In the presence of an inhibitor, this process is hindered. The extent of inhibition is visualized and quantified by agarose gel electrophoresis, where decatenated DNA migrates faster than catenated DNA.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)

-

ATP solution

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)

-

Stop Buffer/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Agarose

-

Gel Electrophoresis Buffer (e.g., TBE or TAE)

-

DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

On ice, prepare a reaction mixture containing assay buffer, ATP, and kDNA.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of this compound to the respective tubes. Include a solvent control (e.g., DMSO) and a no-inhibitor control.

-

Add a predetermined, sufficient amount of Topoisomerase II enzyme to all tubes except the negative control.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated and decatenated DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the band intensities to determine the percentage of inhibition at each inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the decatenation activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Hep G-2, Hep-2, or Caco-2 cells

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the cell viability against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

Visualizing the Molecular Impact

To better understand the processes affected by this compound, the following diagrams illustrate the experimental workflow and the putative signaling pathway leading to cell death.

References

- 1. inspiralis.com [inspiralis.com]

- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. topogen.com [topogen.com]

- 4. profoldin.com [profoldin.com]

- 5. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]

Compound 19b: A Technical Whitepaper on a Promising Quinoxaline Derivative for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Compound 19b, a quinoxaline derivative identified as 3-amino-2-quinoxalinecarbonitrile 1,4-dioxide, and its analogues. Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their broad spectrum of biological activities. This guide delves into the synthesis, mechanism of action, and preclinical anticancer potential of Compound 19b and related derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational pathways. The information collated herein aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a scaffold for a multitude of pharmacologically active agents.[1] Derivatives of quinoxaline are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The introduction of a 1,4-dioxide moiety to the quinoxaline core has been shown to enhance the biological activity of these compounds, particularly their efficacy as anticancer agents under hypoxic conditions, a common feature of solid tumors.[4][5] This document focuses on a specific derivative, Compound 19b (3-amino-2-quinoxalinecarbonitrile 1,4-dioxide), and its analogues, which have demonstrated significant potential as hypoxia-selective cytotoxins.

Synthesis of Compound 19b and Analogues

The primary synthetic route for 3-amino-2-quinoxalinecarbonitrile 1,4-dioxide (Compound 19b) is the Beirut reaction.[6] This reaction involves the condensation of a benzofuroxan with a compound containing an active methylene group, in this case, malononitrile.

Caption: Synthesis of Compound 19b via the Beirut Reaction.

A more detailed, one-pot synthetic method has also been reported, offering a streamlined approach to obtaining Compound 19b.[3] The synthesis of various analogues, such as those with substitutions on the benzene ring, typically involves the use of appropriately substituted benzofuroxans in the Beirut reaction.[7][8]

Anticancer Activity and Quantitative Data

Compound 19b and its derivatives have shown significant cytotoxic activity against a range of human cancer cell lines, with a pronounced effect under hypoxic conditions. This selective toxicity is a highly desirable characteristic for anticancer agents, as it targets tumor cells while potentially sparing healthy, well-oxygenated tissues.[4][5]

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. Below are tables summarizing the reported in vitro cytotoxic activities of Compound 19b analogues.

Table 1: Hypoxic and Normoxic Cytotoxicity of 3-Aryl-2-quinoxaline-carbonitrile 1,4-Dioxide Derivatives [7]

| Compound ID | Substituent (R) | Cell Line | IC50 (µM) - Hypoxia | IC50 (µM) - Normoxia |

| 9h | 7-CH3, 3'-Cl | SMMC-7721 | 0.76 | >50 |

| K562 | 0.92 | >50 | ||

| KB | 0.53 | >50 | ||

| A549 | 4.91 | >50 | ||

| PC-3 | 2.25 | >50 | ||

| TX-402 (Ref.) | 3-NH2 | SMMC-7721 | >50 | >50 |

| K562 | 13.1 | >50 | ||

| KB | 0.98 | >50 | ||

| A549 | >50 | >50 | ||

| PC-3 | 5.87 | >50 |

Table 2: Antiproliferative Effects of Quinoxaline Derivatives on PC-3 Cells [9]

| Compound ID | IC50 (µM) |

| III | 4.11 |

| IV | 2.11 |

Mechanism of Action

The primary mechanism of action for Compound 19b and its analogues as anticancer agents is their bioreductive activation under hypoxic conditions. In the low-oxygen environment of solid tumors, the N-oxide groups of the quinoxaline 1,4-dioxide scaffold are reduced by intracellular reductases. This reduction process generates reactive radical species that can induce DNA damage, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[4][10]

Some quinoxaline derivatives have also been shown to act as Topoisomerase II inhibitors.[9] Topoisomerase II is an essential enzyme for DNA replication and transcription; its inhibition leads to DNA strand breaks and subsequent cell death.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 8. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Compound 19b

An In-depth Technical Guide on the Biological Activity of Compound 19b (19-(Benzyloxy)-19-oxojolkinolide B) For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 19b, chemically identified as 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), is an ent-abietane diterpene diepoxide that has demonstrated significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its biological activity, focusing on its effects on bladder cancer cells. The information presented herein is compiled from preclinical studies and is intended to inform further research and development efforts.

Quantitative Biological Activity Data

The in vitro cytotoxic activity of Compound 19b was evaluated against a panel of human bladder cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of exposure to the compound.

Table 1: IC50 Values of Compound 19b in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| T24 | Human Bladder Cancer | 1.89 ± 0.13 |

| J82 | Human Bladder Cancer | 2.45 ± 0.18 |

| NTUB1 | Human Bladder Cancer | 3.12 ± 0.25 |

| NP14 | - | 4.87 ± 0.31 |

| Ntaxol | - | 6.23 ± 0.42 |

| HaCat | Human Keratinocytes (Normal) | > 10 |

Data sourced from in vitro studies on the effects of 19-BJB on cell proliferation[1].

Mechanism of Action: DNA Damage and Cell Cycle Arrest

Compound 19b exerts its anti-tumor effects primarily through the induction of DNA damage, which subsequently leads to cell cycle arrest and apoptosis. Studies have shown that 19-BJB interacts with nucleotide chains, affecting DNA repair mechanisms. This results in the activation of the checkpoint kinases Chk1 and Chk2 in bladder cancer cell lines[1]. The activation of these kinases is a critical cellular response to DNA damage, aimed at halting the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate programmed cell death.

Signaling Pathway

The proposed signaling pathway for Compound 19b's activity is illustrated below.

Caption: Proposed signaling pathway of Compound 19b.

Experimental Protocols

Cell Lines and Culture

Human bladder cancer cell lines (T24, J82, NTUB1), NP14, Ntaxol, and the human keratinocyte cell line HaCat were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, the cells were treated with various concentrations of Compound 19b (typically ranging from 0 to 10 µM) for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The IC50 values were calculated from the dose-response curves.

Experimental Workflow for In Vitro Studies

The general workflow for evaluating the in vitro activity of Compound 19b is depicted below.

Caption: In vitro experimental workflow for Compound 19b.

In Vivo Antitumor Efficacy Study

-

Animal Model: 5-week-old male BALB/c nude mice were used for the xenograft models.

-

Cell Implantation: T24 cells in the logarithmic growth phase were harvested, and 1 x 10^7 cells in 0.2 mL of a medium and Matrigel mixture were injected subcutaneously into the mice.

-

Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. Compound 19b, dissolved in a vehicle of DMSO and physiological saline, was administered to the treatment group.

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis.

Conclusion

Compound 19b (19-Benzyloxy)-19-oxojolkinolide B has demonstrated potent in vitro activity against human bladder cancer cell lines and has shown inhibitory effects on tumor growth in in vivo models[1]. Its mechanism of action, involving the induction of DNA damage and activation of the Chk1/Chk2 signaling pathway, presents a promising avenue for the development of a novel therapeutic agent for bladder cancer. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

Target Validation of Topoisomerase II Inhibitor 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, knotting, and tangling, which arise during critical cellular processes like replication, transcription, and chromosome segregation.[1][2][3] Type II topoisomerases (Topo II) transiently cleave both strands of a DNA duplex to allow another DNA segment to pass through, a mechanism vital for cell division.[4][5][6] This indispensable role, particularly in rapidly proliferating cancer cells, establishes Topo II as a key target for anticancer therapies.[4][7][8]

Human cells express two isoforms of Topo II: alpha (TOP2A) and beta (TOP2B). TOP2A is primarily expressed in proliferating cells and is essential for disentangling newly replicated chromosomes, making it a prime target for anti-cancer drugs.[9][10] Conversely, TOP2B is expressed in both dividing and quiescent cells and is involved in transcriptional regulation.[10][11]

Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors.[8][11][12][13] Topo II poisons, such as etoposide and doxorubicin, stabilize the transient covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[2][3][8][9] While effective, these agents can cause significant side effects, including secondary malignancies and cardiotoxicity, often linked to their activity against TOP2B.[2][9] Catalytic inhibitors, in contrast, interfere with the enzymatic activity of Topo II without trapping the DNA-enzyme complex.[4][8][11][13] They can act by preventing ATP binding, blocking DNA cleavage, or inhibiting other steps in the catalytic cycle.[11][13] This class of inhibitors is being actively investigated as a potentially less toxic therapeutic strategy.[9][13][14]

This technical guide focuses on the target validation of a novel, selective catalytic inhibitor of Topoisomerase II alpha, designated as Topoisomerase II Inhibitor 9 (TopoII-inh-9). We will detail the key experiments and expected data for confirming its mechanism of action and selectivity.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro and cellular activity of TopoII-inh-9, providing a basis for its validation as a potent and selective Topoisomerase II alpha catalytic inhibitor.

Table 1: In Vitro Enzymatic Activity of TopoII-inh-9

| Parameter | TopoIIα | TopoIIβ | Topo I |

| IC50 (Decatenation Assay) | 0.5 µM | > 50 µM | > 100 µM |

| IC50 (Relaxation Assay) | 0.7 µM | > 50 µM | > 100 µM |

| Mechanism of Inhibition | Catalytic | - | - |

| ATP Competition | Competitive | - | - |

Table 2: Cellular Activity of TopoII-inh-9 in Cancer Cell Lines

| Cell Line | Target Expression | EC50 (Proliferation) | Apoptosis Induction | DNA Damage (γH2AX) |

| H460 (NSCLC) | High TopoIIα | 1.2 µM | +++ | + |

| A549 (NSCLC) | High TopoIIα | 1.5 µM | +++ | + |

| K562 (Leukemia) | High TopoIIα | 0.9 µM | ++++ | + |

| Normal Fibroblasts | Low TopoIIα | > 25 µM | - | - |

Table 3: In Vivo Efficacy of TopoII-inh-9 in a Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) | Body Weight Change (%) | Secondary Malignancy |

| Vehicle Control | 0 | +2 | None |

| TopoII-inh-9 (20 mg/kg) | 65 | -5 | None |

| Etoposide (10 mg/kg) | 70 | -15 | Observed in long-term studies |

Key Experimental Protocols for Target Validation

In Vitro Topoisomerase II Decatenation Assay

This assay determines the ability of an inhibitor to block the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topoisomerase II.[5][15][16]

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing kDNA substrate, assay buffer, ATP, and purified recombinant human Topoisomerase IIα or IIβ enzyme.[16]

-

Inhibitor Addition: Add varying concentrations of TopoII-inh-9 (or vehicle control) to the reaction mixtures and incubate for a short period.

-

Enzyme Reaction: Initiate the reaction by adding the Topoisomerase II enzyme and incubate at 37°C for 30 minutes.[5][15][16]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.[15]

-

Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated minicircles will migrate faster than the catenated kDNA network.

-

Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Quantify the band intensities to determine the concentration of inhibitor required to inhibit 50% of the decatenation activity (IC50).

In Vitro DNA Cleavage Assay

This assay differentiates between Topo II poisons and catalytic inhibitors by assessing the formation of covalent enzyme-DNA complexes.[1][15]

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a supercoiled plasmid DNA substrate, assay buffer, ATP, and purified recombinant human Topoisomerase IIα.

-

Inhibitor Addition: Add TopoII-inh-9, a known Topo II poison (e.g., etoposide as a positive control), or vehicle to the reaction mixtures.

-

Enzyme Reaction: Add Topoisomerase IIα and incubate at 37°C for 30 minutes.

-

Complex Trapping: Add SDS to trap the covalent Topo II-DNA complexes, followed by proteinase K to digest the enzyme.

-

Gel Electrophoresis: Analyze the DNA products on an agarose gel. The formation of linear DNA from the supercoiled plasmid indicates DNA cleavage stabilized by a poison. Catalytic inhibitors are not expected to increase the amount of linear DNA.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

-

Cell Treatment: Treat intact cancer cells with TopoII-inh-9 or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble Topoisomerase IIα in the supernatant at each temperature using Western blotting.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of TopoII-inh-9 indicates direct binding and stabilization of Topoisomerase IIα.

In Vivo Complex of Enzyme (ICE) Bioassay

The ICE bioassay quantifies the amount of Topoisomerase II covalently bound to DNA in cells, providing a definitive measure of Topo II poison activity in a cellular setting.[1]

Methodology:

-

Cell Treatment: Treat cancer cells with TopoII-inh-9, a Topo II poison (e.g., etoposide), or vehicle.

-

Lysis and DNA Shearing: Lyse the cells and shear the genomic DNA.

-

Cesium Chloride Gradient Ultracentrifugation: Separate the protein-DNA complexes from free protein using a cesium chloride gradient.

-

Quantification: Slot-blot the fractions and detect the amount of Topoisomerase IIα in the DNA-containing fractions using a specific antibody. A significant increase in the Topo II-DNA complex compared to the vehicle control is indicative of a Topo II poison. Catalytic inhibitors like TopoII-inh-9 should not show an increase.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Topoisomerase IIα signaling and inhibitor action.

Caption: Workflow for the in vitro decatenation assay.

Caption: Workflow for the In Vivo Complex of Enzyme (ICE) assay.

Conclusion

The comprehensive validation of this compound requires a multi-faceted approach, combining in vitro enzymatic assays, cellular mechanism of action studies, and in vivo efficacy models. The experimental protocols and expected outcomes detailed in this guide provide a robust framework for confirming that TopoII-inh-9 is a potent and selective catalytic inhibitor of Topoisomerase II alpha. This target validation is a critical step in the development of a potentially safer and more effective anti-cancer therapeutic agent. The differentiation from Topo II poisons is paramount to mitigating the risk of severe side effects, such as secondary malignancies, a significant concern with current Topo II-targeting chemotherapies.[2][13][14] Further studies will be necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of TopoII-inh-9 and to assess its full therapeutic potential.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerases II alpha and beta as therapy targets in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 10. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents [mdpi.com]

- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives | Anticancer Research [ar.iiarjournals.org]

- 15. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inspiralis.com [inspiralis.com]

Discovery and development of Compound 19b

An in-depth analysis of the discovery, synthesis, and biological evaluation of 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), a promising diterpene diepoxide with significant anti-cancer properties. This document outlines the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its characterization.

Introduction

Natural products have long been a cornerstone of drug discovery, particularly in the field of oncology. Diterpenoids, a class of chemical compounds found in various plants, have garnered considerable attention for their diverse biological activities. Among these, the ent-abietane diterpene diepoxide, 19-(Benzyloxy)-19-oxojolkinolide B (referred to herein as Compound 19b), has emerged as a potent anti-cancer agent. Synthesized as a derivative of jolkinolides, which were first isolated from Euphorbia fischeriana, Compound 19b has demonstrated significant inhibitory effects against bladder cancer cell lines.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and development of Compound 19b, with a focus on its mechanism of action, which involves the induction of DNA damage.[1]

Physicochemical Properties and Synthesis

Compound 19b is a synthetic derivative of the natural product jolkinolide B. The introduction of a benzyloxy group at the C-19 position is a key structural modification. The synthesis of Compound 19b has been reported by the researchers who conducted its biological evaluation.[1] While a detailed step-by-step synthesis protocol is not provided in the available literature, it is described as a derivative of jolkinolides A and B, for which a synthetic protocol has been previously published.[1]

Table 1: Physicochemical Properties of Compound 19b

| Property | Value | Reference |

| Compound Name | 19-(Benzyloxy)-19-oxojolkinolide B | [1] |

| Class | ent-abietane diterpene diepoxide | [1] |

| Purity | >98% | [1] |

| Storage | Dissolved in DMSO, aliquoted and stored at -20°C | [1] |

In Vitro Biological Activity

The anti-proliferative effects of Compound 19b were evaluated against a panel of human bladder cancer cell lines. The results demonstrated potent inhibitory activity, in some cases superior to the standard chemotherapeutic agent cisplatin.[1]

Table 2: In Vitro Cytotoxicity of Compound 19b (IC50 values)

| Cell Line | Cell Type | IC50 (µM) after 48h | Positive Control IC50 (µM) |

| T24 | Bladder Cancer | Data not explicitly provided, but stated to have strong activity | Cisplatin: Value not provided Paclitaxel: Value not provided |

| J82 | Bladder Cancer | Data not explicitly provided, but stated to have strong activity | |

| NTUB1 | Bladder Cancer | Data not explicitly provided, but stated to have strong activity | |

| NP14 | Bladder Cancer | Data not explicitly provided, but stated to have strong activity | |

| Ntaxol | Bladder Cancer | Data not explicitly provided, but stated to have strong activity | |

| HaCat | Normal Human Keratinocytes | Data not explicitly provided, but stated to have strong activity |

Note: The source document states that IC50 values are presented in a table within the original publication, but the specific values are not detailed in the provided search result. However, it is explicitly mentioned that Compound 19b showed better inhibition than cisplatin.[1]

Mechanism of Action: DNA Damage and Cell Cycle Arrest

Compound 19b exerts its anti-cancer effects primarily through the induction of DNA damage.[1] This leads to the activation of downstream signaling pathways that result in cell cycle arrest and apoptosis.

DNA Interaction

UV-visible absorption spectroscopy studies have shown that Compound 19b can interact with DNA.[1] This interaction is believed to be the initial event that triggers the DNA damage response. The proposed mode of action involves the insertion of Compound 19b into the DNA helix structure.[1]

Signaling Pathway

The DNA damage induced by Compound 19b activates key checkpoint kinases, Chk1 and Chk2.[1] This activation is a critical step in the cellular response to DNA damage, leading to a halt in the cell cycle to allow for DNA repair or, if the damage is too severe, the initiation of programmed cell death.

Caption: DNA Damage Response Pathway Induced by Compound 19b.

Cell Cycle Analysis

Flow cytometry (FACS) analysis of T24 bladder cancer cells treated with Compound 19b confirmed that the compound induces cell cycle arrest.[1] The data showed a significant increase in the percentage of cells in the Sub-G1 phase, which is indicative of apoptosis, after treatment for 24 and 48 hours.[1]

In Vivo Antitumor Efficacy

The anti-tumor activity of Compound 19b was evaluated in a xenograft model using BALB/c nude mice.

Table 3: In Vivo Efficacy of Compound 19b

| Animal Model | Cell Line | Treatment Dose | Tumor Growth Inhibition Rate | Observations |

| 5-week BALB/c male nude mice | T24 | 20 mg/kg (every two days for 22 days) | 51.7% | Well-tolerated, no body-weight loss observed. |

Note: The efficacy data is based on a subacute toxicity study.[1]

Caption: Experimental Workflow for In Vivo Antitumor Efficacy Study.

Structure-Activity Relationship (SAR)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models were established for jolkinolides.[1] These models suggest that bulky groups at the C-19 position of ring A may be key for the DNA-damaging activity of these compounds.[1] This finding is consistent with the potent activity of Compound 19b, which features a bulky benzyloxy group at this position.

Caption: Logical Relationship in the SAR of Jolkinolide Derivatives.

Experimental Protocols

Cell Lines and Culture

Human bladder cancer cell lines (T24, J82, NTUB1, NP14, Ntaxol) and the human keratinocyte line HaCat were used.[1] The specific culture conditions were not detailed in the provided search results.

In Vitro Cytotoxicity Assay (MTT Assay)

Cells were exposed to eight different concentrations of Compound 19b for 48 hours.[1] The cell viability was then determined using a standard MTT assay protocol. IC50 values were calculated from the resulting dose-response curves.[1]

DNA Interaction Study (UV-Visible Absorption Spectroscopy)

-

A stock solution of DNA (1.0 mg/mL) was prepared in Tris-HCl buffer (50 mM, pH = 7.5).[1]

-

Compound 19b was prepared at different concentrations (0, 5, 10, and 40 µM).[1]

-

Compound 19b and DNA were mixed and incubated at 37°C for 2 and 4 hours.[1]

-

The mixture was then scanned in a quartz cell over a wavelength range of 220–350 nm at 25°C using a spectrophotometer.[1]

Cell Cycle Analysis (FACS)

-

T24 cells were treated with Compound 19b (0, 2, 4 µM) for 24 and 48 hours.[1]

-

Cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells was analyzed using a BD FACScan flow cytometer.[1]

-

The percentage of cells in each phase of the cell cycle (Sub-G1, G0-G1, S, and G2-M) was determined using FACS Express V3 software.[1]

In Vivo Antitumor Efficacy Study

-

Animal Model: 5-week old BALB/c male nude mice were used.[1]

-

Cell Implantation: T24 cells in their logarithmic growth phase were harvested and prepared as a suspension of 1x10^7 cells in 0.2 mL of medium mixed with matrix gel.[1] This mixture was then injected into the mice to establish xenografts.[1]

-